2-Hydroxy-3-(methoxycarbonyl)benzoic acid
CAS No.:
Cat. No.: VC15736190
Molecular Formula: C9H8O5
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8O5 |
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Molecular Weight | 196.16 g/mol |
IUPAC Name | 2-hydroxy-3-methoxycarbonylbenzoic acid |
Standard InChI | InChI=1S/C9H8O5/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4,10H,1H3,(H,11,12) |
Standard InChI Key | MBMIMBPSXVDDRT-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC=CC(=C1O)C(=O)O |
Introduction
Chemical Structure and Nomenclature
2-Hydroxy-3-(methoxycarbonyl)benzoic acid (IUPAC name: 2-hydroxy-3-(methoxycarbonyl)benzoic acid) belongs to the class of substituted benzoic acids. Its molecular formula is C₉H₈O₅, with a calculated exact mass of 196.0372 g/mol. The compound’s structure features:
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A carboxylic acid group (-COOH) at position 1.
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A hydroxyl group (-OH) at position 2.
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A methoxycarbonyl group (-COOCH₃) at position 3.
The tert-butyldimethylsilyl (TBS)-protected derivative, 2-hydroxy-3-methoxycarbonylbenzoic acid DTBS, has been documented with a molecular weight of 336.4550 g/mol (C₁₇H₂₄O₅Si) . This derivative is critical in synthetic workflows to prevent undesired reactions at the hydroxyl group during multi-step syntheses.
Physical and Chemical Properties
The compound’s physicochemical properties are derived from structural analogs and computational predictions due to limited experimental data for the unprotected form :
The methoxycarbonyl group enhances lipophilicity compared to unsubstituted benzoic acids, as evidenced by a LogP value of 0.58 for structurally related compounds . This property influences its bioavailability and environmental persistence.
Synthesis and Reaction Pathways
Regioselective Esterification
The synthesis of 2-hydroxy-3-(methoxycarbonyl)benzoic acid involves regioselective protection and esterification steps. A representative pathway adapted from Legrand et al. (2004) includes :
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Starting Material: 2,3-Dihydroxybenzoic acid.
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Protection: Selective methylation of the hydroxyl group at position 3 using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
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Esterification: Reaction of the protected intermediate with methanol (MeOH) and sulfuric acid (H₂SO₄) to introduce the methoxycarbonyl group.
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Deprotection: Removal of protecting groups under mild basic conditions (e.g., K₂CO₃/MeOH).
Key Reaction Conditions:
Alternative Routes
Schiff base formation techniques, as described in radiolabelling studies of related hydroxy-methoxybenzoic acids, suggest potential for functionalizing the hydroxyl group for imaging applications . For example, condensation with aldehydes in acetic acid yields Schiff base ligands, which could be adapted for derivatizing 2-hydroxy-3-(methoxycarbonyl)benzoic acid .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Data for methyl 2-hydroxy-3-methoxybenzoate (a structural analog) provide insights into expected spectral features :
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¹H NMR (250 MHz, DMSO-d₆):
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δ 3.75 (s, 3H, COOCH₃).
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δ 3.82 (s, 3H, OCH₃).
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δ 6.58–7.43 (m, 3H, aromatic).
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δ 10.50 (s, 1H, OH).
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¹³C NMR:
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δ 51.64 (COOCH₃).
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δ 55.54 (OCH₃).
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δ 166.52 (C=O).
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Mass Spectrometry (MS)
The unprotected acid is expected to exhibit a molecular ion peak at m/z 196 (C₉H₈O₅⁺). Fragmentation patterns from related compounds show dominant peaks at m/z 150 (loss of COOCH₃) and m/z 122 (decarboxylation) .
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